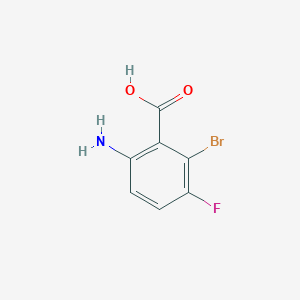

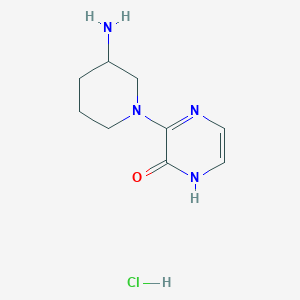

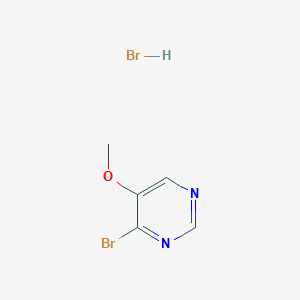

![molecular formula C8H5N3 B1529227 3-Ethynyl-imidazo[1,2-A]pyrazine CAS No. 943320-47-6](/img/structure/B1529227.png)

3-Ethynyl-imidazo[1,2-A]pyrazine

Descripción general

Descripción

3-Ethynyl-imidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 943320-47-6 . It has a molecular weight of 143.15 and its IUPAC name is 3-ethynylimidazo[1,2-A]pyrazine .

Synthesis Analysis

Imidazo[1,2-A]pyrazine acts as a versatile scaffold in organic synthesis and drug development . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-A]pyrazines has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis

The InChI code for 3-Ethynyl-imidazo[1,2-A]pyrazine is 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

Imidazo[1,2-A]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It exhibits significant reactivity and multifarious biological activity .Physical And Chemical Properties Analysis

3-Ethynyl-imidazo[1,2-A]pyrazine is a solid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

3-Ethynyl-imidazo[1,2-A]pyrazine serves as a versatile scaffold in organic synthesis and is pivotal in drug development . Its structure is conducive to various synthetic methods, enhancing its reactivity and broadening its biological activity. This compound’s adaptability allows for the creation of numerous derivatives with potential pharmacological applications.

Materials Science

In materials science, 3-Ethynyl-imidazo[1,2-A]pyrazine is utilized for its unique properties that contribute to the development of new materials . Its molecular structure can be incorporated into polymers, enhancing their functionality for specific applications, such as improved durability or conductivity.

Pharmaceuticals

This compound has shown promise in pharmacology, particularly due to its structural analogy with purine, which is associated with diverse pharmacological activities such as anti-inflammatory, antihypertensive, anticancer, and antimalarial effects . It’s being explored for its potential in creating more effective and targeted medications.

Optoelectronic Devices

The optoelectronic properties of 3-Ethynyl-imidazo[1,2-A]pyrazine derivatives make them suitable for use in organic solar cells, fluorescence chemical sensors, and organic light-emitting diodes (OLEDs) . These applications are crucial for advancing technology in energy-efficient lighting and displays.

Sensors

Due to its photophysical properties, 3-Ethynyl-imidazo[1,2-A]pyrazine is being studied for use in sensors . The compound’s ability to emit light upon reacting with certain substances makes it an excellent candidate for developing sensitive and specific detection systems.

Anti-Cancer Drugs

Imidazo[1,2-A]pyrazine derivatives, including 3-Ethynyl-imidazo[1,2-A]pyrazine, are being investigated as covalent anticancer agents . Their ability to act as targeted covalent inhibitors makes them a promising area of research for the treatment of cancers with specific genetic mutations.

Confocal Microscopy and Imaging

This compound’s derivatives are reported to be useful as emitters for confocal microscopy and imaging . They can be used to create contrast agents that help in visualizing cellular structures and processes with high resolution.

Bioluminescence and Chemiluminescence

The chemiluminescent and bioluminescent properties of 3-Ethynyl-imidazo[1,2-A]pyrazine make it a valuable tool in imaging techniques . These properties are particularly useful in medical diagnostics and research, where visualization of biological processes is essential.

Mecanismo De Acción

Target of Action

It is known that imidazo[1,2-a]pyrazines, the core structure of 3-ethynyl-imidazo[1,2-a]pyrazine, have been associated with kinase inhibition or anti-angiogenic properties .

Mode of Action

It is known that imidazo[1,2-a]pyrazines can interact with their targets through various mechanisms, potentially including direct binding or functionalization .

Biochemical Pathways

Given the potential kinase inhibition or anti-angiogenic properties of imidazo[1,2-a]pyrazines , it is plausible that 3-Ethynyl-imidazo[1,2-A]pyrazine could affect pathways related to cell signaling and angiogenesis.

Result of Action

Given the potential kinase inhibition or anti-angiogenic properties of imidazo[1,2-a]pyrazines , it is plausible that 3-Ethynyl-imidazo[1,2-A]pyrazine could have effects on cell signaling and angiogenesis.

Direcciones Futuras

Propiedades

IUPAC Name |

3-ethynylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYBBCIBNZDXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C2N1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-imidazo[1,2-A]pyrazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

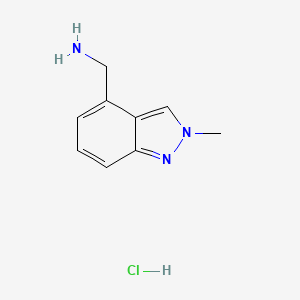

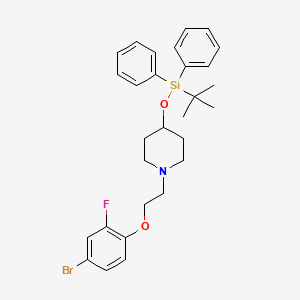

![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)

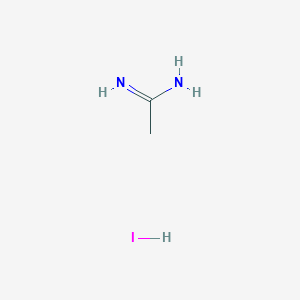

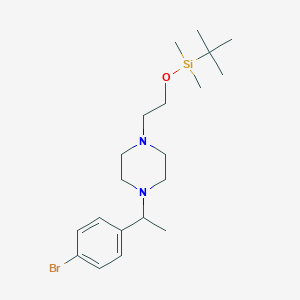

![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

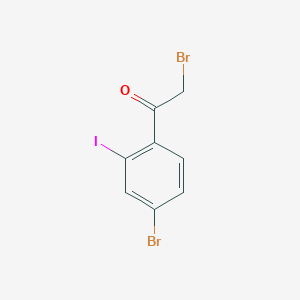

![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)